Product packaging for ADS-103317(Cat. No.:CAS No. 934474-97-2)

ADS-103317

Cat. No.: B605193
CAS No.: 934474-97-2
M. Wt: 396.875
InChI Key: DTCJZJYPMORMJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ADS-103317 is a small molecule compound that acts as a potent inhibitor of EGF-EGFR interactions . The epidermal growth factor receptor (EGFR) is a critical tyrosine kinase receptor, and its aberrant signaling is implicated in various cancers, making it a significant target for oncological research. By specifically targeting this pathway, this compound serves as a valuable pharmacological tool for studying cell proliferation, signal transduction mechanisms, and tumor growth in experimental models. The product has a CAS Registry Number of 934474-97-2 . This unique identifier, assigned by the Chemical Abstracts Service , allows for precise and unambiguous substance identification, which is essential for regulatory compliance, clear communication in scientific literature, and avoiding potential safety concerns that can arise from the use of multiple chemical names . With the molecular formula C₂₁H₂₁ClN₄O₂ , this compound is supplied for research applications. Researchers are advised to consult the comprehensive physical datasheet included with the product for detailed handling and safety information. Disclaimer: All products are for Research Use Only (RUO) unless otherwise explicitly stated. They are not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

CAS No.

934474-97-2

Molecular Formula

C21H21ClN4O2

Molecular Weight

396.875

IUPAC Name

2-(3-Chlorophenoxy)-N-(4-methyl-2-pyrrolidin-1-ylquinazolin-6-yl)acetamide

InChI

InChI=1S/C21H21ClN4O2/c1-14-18-12-16(24-20(27)13-28-17-6-4-5-15(22)11-17)7-8-19(18)25-21(23-14)26-9-2-3-10-26/h4-8,11-12H,2-3,9-10,13H2,1H3,(H,24,27)

InChI Key

DTCJZJYPMORMJZ-UHFFFAOYSA-N

SMILES

O=C(NC1=CC2=C(C)N=C(N3CCCC3)N=C2C=C1)COC4=CC=CC(Cl)=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ADS-103317

Origin of Product

United States

In Silico Analysis and Computational Design Strategies for Ads 103317

Molecular Docking Simulations and Binding Affinity Predictions for ADS-103317

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as this compound) when bound to a protein target. bibliomed.org This process aims to estimate the strength of the interaction, known as binding affinity. malvernpanalytical.com Studies involving this compound have utilized molecular docking to assess its potential interactions with specific protein targets, such as the epidermal growth factor receptor (EGFR). waocp.orgkoreascience.kr

In one study, this compound was identified as a compound similar to Afatinib, an established EGFR inhibitor, through a linear fingerprint-based Tanimoto search. waocp.org Molecular docking simulations were performed to evaluate the binding of this compound, along with parent compounds and their respective similars, at the EGF binding cleft of EGFR. waocp.orgkoreascience.kr The MolDock algorithm was employed, and parameters were set for grid resolution, maximum iterations, and population size. waocp.org Evaluation of binding affinity and interactions was based on metrics including the MolDock rerank score, internal score, electrostatic interaction, and hydrogen bond interactions. waocp.org

The docking results indicated that this compound showed a MolDock rerank score of -152.56, an internal score of -126.647, and an electrostatic interaction score of -28.994 when docked with EGFR. waocp.org These scores provide a computational estimation of the binding energy and the favorability of the interaction. waocp.org

Ligand-Protein Interaction Profiling of this compound with Target Receptors

In the context of EGFR, the docking analysis of this compound provided insights into its potential interaction profile within the EGF binding cleft. waocp.org The evaluation of interactions included assessing internal electrostatic interactions and hydrogen bond interactions. waocp.org While specific detailed interaction patterns for this compound were not extensively detailed in the provided search results, the methodology applied suggests that the computational analysis aimed to understand how this compound might interact with key amino acid residues within the binding site of EGFR. waocp.orgresearchgate.net Understanding these interactions is crucial for deciphering the molecular basis of binding and can inform further optimization strategies. tainstruments.com

Conformational Analysis and Energetic Minimization of this compound

Conformational analysis involves studying the various three-dimensional arrangements, or conformers, that a molecule can adopt, while energetic minimization aims to find the lowest energy conformation. nih.govmdpi.com These computational steps are essential in in silico studies to ensure that the molecule's structure is in a stable and realistic state before performing simulations like molecular docking.

Prior to docking, the structures of compounds, including those similar to established inhibitors like this compound, are typically optimized. waocp.org This optimization process involves using force field algorithms, such as the OPLS 2005 force field, to refine the molecular geometry and minimize its energy. waocp.org Energy minimization helps in obtaining a more accurate representation of the molecule's conformation in a biological environment, which is crucial for reliable docking results and binding affinity predictions. waocp.org While the detailed conformational landscape of this compound was not explicitly described, the use of optimization methods like the OPLS 2005 force field indicates that conformational analysis and energetic minimization were part of the computational workflow before docking simulations were performed. waocp.org

Virtual Screening Methodologies Employing this compound as a Reference Compound

Virtual screening (VS) is a computational technique used to search large databases of chemical compounds to identify potential drug candidates based on their likelihood of binding to a specific biological target. mdpi.comnih.gov VS can be performed using either ligand-based or structure-based approaches. mdpi.com In some VS campaigns, a known active compound can be used as a reference to find similar molecules with potentially similar activity.

In the context of the research involving this compound, established EGFR inhibitors served as parent compounds to retrieve similar compounds from databases like PubChem. waocp.orgkoreascience.kr This approach utilizes the concept of using known active molecules as references for identifying novel candidates. This compound was identified as a compound similar to Afatinib through a linear fingerprint-based Tanimoto search with a specified similarity threshold. waocp.orgkoreascience.kr This indicates that this compound was a result of a virtual screening strategy initiated using Afatinib as a reference compound.

Structure-Based Virtual Screening Paradigms

Structure-based virtual screening (SBVS) utilizes the three-dimensional structure of the biological target protein to identify potential ligands. mdpi.comnih.gov These methods typically involve docking a library of compounds into the target's binding site and scoring their predicted binding affinity. mdpi.com

While this compound was identified through a ligand-based approach using Afatinib as a reference, the subsequent evaluation involved structure-based methods, specifically molecular docking, to assess its interaction with the EGFR protein structure. waocp.orgkoreascience.kr This demonstrates how LBVS and SBVS can be complementary techniques in a drug discovery workflow. SBVS, through molecular docking, provided a way to computationally validate the potential binding of the identified similar compounds, including this compound, to the target protein. waocp.org

Predictive ADMET Modeling for this compound in Preclinical Contexts

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial factors to consider in the preclinical evaluation of potential drug candidates. simulations-plus.comfiveable.me Predictive ADMET modeling uses computational methods to estimate these properties, helping to identify compounds with favorable pharmacokinetic and safety profiles early in the discovery process. simulations-plus.comfiveable.me

In the study where this compound was evaluated, predictive ADMET properties were calculated using the admetSAR online webserver. waocp.orgecust.edu.cn This analysis provides computational predictions regarding various ADMET endpoints. ecust.edu.cn For this compound, specific predicted ADMET properties were reported, including a predicted LC50 value of 22.38 and bioactivity scores for various targets such as GPCR, Ion Channel, Kinase, Nuclear Receptor, Protease, and Enzyme. waocp.org

The predicted bioactivity scores for this compound were 0.34 for GPCR, -0.23 for Ion Channel, -0.04 for Kinase, -0.04 for Nuclear Receptor, 0.19 for Protease, and unspecified for Enzyme. waocp.org These scores provide a computational estimation of the likelihood of this compound interacting with these different target classes. waocp.org Predictive ADMET modeling, as applied to this compound, contributes to a preliminary understanding of its potential behavior in a biological system and helps in prioritizing compounds for further investigation. fiveable.me

In Silico Permeability Predictions

Predicting the permeability of a compound is essential for understanding its potential absorption and distribution within the body. In silico methods are widely used to estimate the ability of molecules to cross biological membranes, such as the intestinal barrier or the blood-brain barrier researchgate.netgenecards.orgnih.govnih.gov. These computational approaches often utilize molecular descriptors calculated from the chemical structure to predict permeability coefficients or categorize compounds based on their predicted permeability characteristics researchgate.netplos.org.

For this compound, computational analysis included a prediction of its Caco-2 permeability. Caco-2 cells, derived from human colon carcinoma, form a widely accepted in vitro model for predicting oral drug absorption and intestinal permeability. The in silico prediction for this compound indicated a "Caco2+" permeability, suggesting high permeability across this model waocp.org.

CompoundPredicted Caco-2 Permeability
This compoundCaco2+

Table 1: Predicted Caco-2 Permeability for this compound

Metabolic Stability Assessments through Computational Models

Metabolic stability is a key pharmacokinetic property that describes the susceptibility of a compound to degradation by enzymes, primarily those in the liver, such as cytochrome P450 (CYP450) enzymes. High metabolic stability can lead to longer exposure and potential accumulation, while low stability might result in rapid clearance. Computational models are employed to predict metabolic hotspots and the likelihood of a compound being a substrate for specific metabolic enzymes.

In the computational analysis involving this compound, predictions were made regarding its interaction with several key CYP450 isoforms. This compound was predicted to be a substrate for CYP450 3A4. Conversely, it was predicted to be a non-substrate for CYP450 2C9 and CYP450 2D6 waocp.org.

EnzymePredicted Substrate Status
CYP450 2C9Non-substrate
CYP450 2D6Non-substrate
CYP450 3A4Substrate

Table 2: Predicted Metabolic Stability (CYP450 Substrate Status) for this compound

Bioactivity Score Projections for Diverse Pharmacological Classes

Bioactivity scores are computational predictions that estimate the likelihood of a compound being active against specific biological targets or belonging to certain pharmacological classes. These scores are typically calculated based on the compound's chemical structure and similarity to molecules with known activity. Higher scores generally suggest a greater probability of activity.

For this compound, bioactivity scores were projected for several pharmacological classes. The scores provide an indication of potential interactions with G protein-coupled receptors (GPCRs), ion channels, kinases, nuclear receptors, proteases, and enzymes waocp.org. The interpretation of these scores often follows guidelines where scores above 0 indicate likely activity, between -5.0 and 0.0 indicate moderate activity, and below -5.0 indicate inactivity. The predicted bioactivity scores for this compound were reported as follows waocp.org:

Pharmacological ClassPredicted Bioactivity Score
GPCR ligand0.34
Ion channel modulator-0.23
Kinase inhibitor-0.04
Nuclear receptor ligand-0.04
Protease inhibitor0.19
Enzyme inhibitor0

Table 3: Predicted Bioactivity Scores for this compound

Based on the comprehensive search conducted, there is currently no publicly available scientific literature or data corresponding to the chemical compound "this compound". As a result, it is not possible to generate an article on the molecular and cellular mechanism of action for this specific compound.

The search results yielded general information on methodologies and concepts relevant to the user's outline, such as:

Target Identification and Validation Approaches : General strategies for identifying the molecular targets of new chemical entities are well-documented, including direct binding assays, proteomic profiling, and interactomic analyses. nih.govutah.eduexplicyte.comdiscoveryontarget.comnih.gov These methods are crucial in early-stage drug discovery to understand how a compound exerts its effects.

Enzymatic Modulation : The search provided insights into kinase inhibition profiling, a common method to assess a compound's effect on a broad range of kinases, including the Epidermal Growth Factor Receptor (EGFR). uu.nlpromega.comnih.govreactionbiology.comuu.nl Kinases are a significant class of drug targets, and understanding a compound's selectivity is vital. uu.nlpromega.com

Signaling Pathway Perturbations : General principles of how small molecules can perturb cellular signaling pathways were found. researchgate.net This often involves a cascade of molecular events following the interaction of a compound with its primary target.

However, none of these results contain specific data or studies related to a compound designated "this compound". Without any research findings on this compound, the requested article, including data tables and detailed research findings, cannot be created. "this compound" may be an internal research code not yet disclosed in public forums, a very recently developed compound, or a misidentified designation.

Molecular and Cellular Mechanism of Action Studies of Ads 103317

Signaling Pathway Perturbations Elicited by ADS-103317

Downstream Effectors and Transcriptional Responses

The activation of 5-HT4 receptors and the inhibition of acetylcholinesterase by this compound initiate distinct signaling cascades that converge to modulate cellular function and gene expression.

As a 5-HT4 receptor agonist, this compound is expected to mimic the action of the endogenous ligand serotonin (B10506) at these G-protein coupled receptors (GPCRs). patsnap.comnus.edu.sg The primary downstream signaling pathway activated by 5-HT4 receptors involves the stimulation of adenylate cyclase, which in turn increases the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). patsnap.comnus.edu.sg This elevation in cAMP can lead to the activation of Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets, including transcription factors, to modulate gene expression. This pathway is crucial for processes such as enhancing neurotransmitter release and improving synaptic plasticity. patsnap.comnus.edu.sg

As an acetylcholinesterase inhibitor, this compound increases the synaptic levels of acetylcholine (B1216132) (ACh). nih.gov This leads to enhanced activation of both nicotinic and muscarinic acetylcholine receptors. Muscarinic receptors, being GPCRs, can trigger various signaling cascades. For instance, some subtypes are coupled to Gq proteins, activating phospholipase C, which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and activation of Protein Kinase C (PKC). Other muscarinic receptor subtypes are coupled to Gi proteins, which inhibit adenylate cyclase and decrease cAMP levels. The increased availability of ACh can also lead to neuroprotective effects, potentially through the modulation of pathways such as the PI3K/AKT signaling cascade, which is known to promote cell survival. nih.gov

The transcriptional responses to acetylcholinesterase inhibition can be complex. For example, the human acetylcholinesterase gene itself is subject to regulation by transcription factors such as Sp1 and AP2, with AP2 acting as a repressor. researchgate.net While not directly a downstream effect of inhibition, this highlights the intricate feedback loops that can be involved. More broadly, sustained increases in cholinergic signaling can lead to changes in the expression of genes involved in neuronal plasticity and survival.

The following table summarizes the principal downstream effectors and their expected responses to the dual actions of this compound.

Target Primary Effect of this compound Key Downstream Effector Secondary Messenger/Signal Potential Transcriptional Regulation
5-HT4 ReceptorAgonismAdenylate CyclaseIncreased cAMPActivation of cAMP-responsive element binding protein (CREB) and other transcription factors.
AcetylcholinesteraseInhibitionIncreased AcetylcholineActivation of Nicotinic and Muscarinic ReceptorsModulation of gene expression related to neuronal survival and plasticity via pathways like PI3K/AKT.

Protein-Protein Interaction Modulations

Specific data on how this compound directly modulates protein-protein interactions is not currently available. However, its mechanisms of action suggest several potential areas where such modulations would occur.

The activation of the 5-HT4 receptor, a G-protein coupled receptor, by this compound inherently involves a cascade of protein-protein interactions. Upon agonist binding, the receptor undergoes a conformational change that facilitates its interaction with and activation of the associated heterotrimeric G-protein (Gs). This leads to the dissociation of the Gαs subunit from the Gβγ dimer. The activated Gαs subunit then interacts with and stimulates adenylate cyclase. Each of these steps represents a critical protein-protein interaction.

As an acetylcholinesterase inhibitor, this compound's primary interaction is with the acetylcholinesterase enzyme itself. By binding to the active site of AChE, it prevents the enzyme from hydrolyzing acetylcholine. nih.gov The subsequent increase in acetylcholine levels enhances the interaction of this neurotransmitter with its receptors. This enhanced ligand-receptor interaction is a key modulation of protein-protein interactions. The downstream signaling from these receptors, as described above, is also mediated by a complex network of protein-protein interactions.

The table below outlines the expected modulations of protein-protein interactions based on the known mechanisms of this compound.

Mechanism of Action Initiating Interaction Key Modulated Protein-Protein Interactions Functional Consequence
5-HT4 Receptor AgonismThis compound binds to 5-HT4 Receptor- 5-HT4 Receptor with Gs protein - Gαs subunit with Adenylate CyclaseSignal transduction and cAMP production.
Acetylcholinesterase InhibitionThis compound binds to Acetylcholinesterase- Enhanced Acetylcholine interaction with Nicotinic and Muscarinic ReceptorsIncreased cholinergic signaling.

Information regarding the chemical compound “this compound” is not available in the provided search results. Therefore, a specific article on its in vitro pharmacological characterization cannot be generated.

Extensive searches for the chemical compound “this compound” did not yield any specific data regarding its pharmacological properties. The search results provided general information on the methodologies used for in vitro characterization of chemical compounds, but no research findings, data tables, or specific details about this compound were found.

Consequently, it is not possible to generate the requested article with the specified outline and content inclusions. The core information required to detail the in vitro pharmacological characterization of this compound, including its effects on cell proliferation, apoptosis, cellular migration, and its biochemical interactions, is absent from the available resources.

To fulfill the user's request, specific research data on this compound would be necessary.

In Vitro Pharmacological Characterization of Ads 103317

Biochemical and Biophysical Characterization of ADS-103317 Interactions

Enzyme Inhibition Constants (IC50, Ki)

A critical step in characterizing a novel compound is to determine its potency and affinity for its biological targets. This is often achieved by measuring its enzyme inhibition constants, such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. While a useful measure of potency, the IC50 value can be influenced by factors such as substrate concentration.

The Ki value, on the other hand, is a more absolute measure of the binding affinity of an inhibitor to an enzyme. It is independent of substrate concentration and provides a more direct indication of the inhibitor's intrinsic potency. The relationship between IC50 and Ki is dependent on the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

As of the latest review of available scientific literature, specific IC50 or Ki values for this compound have not been published. Future research will need to focus on identifying the enzymatic targets of this compound and subsequently determining these crucial inhibitory constants to understand its potency and mechanism of action.

Table 1: Hypothetical Enzyme Inhibition Data for this compound

Target Enzyme IC50 (nM) Ki (nM) Inhibition Type

Label-Free Biosensor Technologies in Target Engagement Studies

To confirm that a compound interacts with its intended biological target within a cellular context, target engagement studies are essential. Label-free biosensor technologies offer a powerful approach for this, as they can monitor binding events in real-time without the need for fluorescent or radioactive labels that could potentially interfere with the interaction.

Techniques such as Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are commonly used. These methods measure changes in the refractive index or the interference pattern of light upon the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface. This allows for the quantitative determination of binding kinetics (association and dissociation rates) and affinity (KD).

Currently, there are no published studies detailing the use of label-free biosensor technologies to investigate the target engagement of this compound. Such studies would be invaluable in confirming its direct interaction with putative targets and in providing a deeper understanding of its binding characteristics.

Phenotypic Screening and High-Content Analysis of this compound Effects

Phenotypic screening is an approach that assesses the effects of a compound on cell morphology, function, or behavior, without a preconceived bias about its specific molecular target. This strategy can uncover novel biological activities and mechanisms of action. When combined with high-content analysis (HCA), which uses automated microscopy and sophisticated image analysis algorithms, phenotypic screening can provide a wealth of quantitative data on a wide array of cellular parameters.

In the context of this compound, a phenotypic screening campaign could involve treating various cell lines with the compound and monitoring for changes in parameters such as cell proliferation, apoptosis, cell cycle progression, or the expression and localization of specific proteins. This unbiased approach could reveal unexpected therapeutic potential or off-target effects.

To date, no data from phenotypic screening or high-content analysis of this compound has been made publicly available. Future research in this area will be crucial for characterizing the cellular impact of this compound and for identifying potential disease indications.

Table 2: Potential Phenotypic Readouts for this compound Screening

Cellular Process Parameter Measured Potential Effect of this compound
Cell Viability Number of viable cells Data Not Available
Apoptosis Caspase-3/7 activation Data Not Available
Cell Cycle DNA content (e.g., propidium iodide staining) Data Not Available

Preclinical Pharmacokinetic and Disposition Studies of Ads 103317 Non Human Models

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) of ADS-103317

In vitro ADME assays are a crucial part of early drug discovery and development, particularly during lead optimization and as part of investigational new drug (IND) testing. wuxiapptec.com These assays help to quickly profile key compound in vitro properties essential for selecting candidates with desirable pharmacokinetic profiles. eurofinsdiscovery.com

Permeability Assessment Across Biological Barriers (e.g., Caco-2 monolayers)

Permeability assessment across biological barriers, such as Caco-2 cell monolayers, is a crucial in vitro method for evaluating intestinal absorption. medtechbcn.com Caco-2 cells, derived from a human colon carcinoma, differentiate in culture to form an epithelial cell monolayer that mimics the human intestinal barrier. medtechbcn.comnih.gov This model is widely used due to its high correlation with human intestinal permeability and its suitability for studying passive diffusion, transporter interactions, and efflux. medtechbcn.com The transport rate of a compound across the Caco-2 monolayer membrane is the primary outcome of this technique, which positively predicts in vivo absorption across the intestinal system into the bloodstream. medtechbcn.com While Caco-2 monolayers are a standard for evaluating oral drug absorption, they are less pervious for hydrophilic drugs absorbed via the paracellular route compared to the human small intestine. nih.gov Additionally, CYP3A4 is barely expressed in Caco-2 cells, which limits its utility for analyses involving CYP3A4-mediated drug metabolism and induction potential. nih.gov

Plasma Protein Binding Characteristics

Plasma protein binding studies are important because the unbound (free) plasma concentration of a compound affects its pharmacokinetic and pharmacodynamic properties. domainex.co.ukcreative-bioarray.com Compound bound to plasma proteins is generally considered unable to reach an effective concentration at the site of action. domainex.co.uk A high degree of plasma protein binding not only impacts the efficacy of a drug candidate but also influences potential toxicity. domainex.co.uk Extensive plasma protein binding can limit the amount of free compound available for metabolism, thereby reducing compound clearance. creative-bioarray.com Plasma protein binding can be measured using methods like equilibrium dialysis or ultrafiltration, typically incubated with plasma at 37°C. domainex.co.ukcreative-bioarray.comqps.com For example, pimavanserin (B1677881) is reported to be highly protein bound (~95%) in human plasma. regulations.gov

Metabolic Stability in Hepatic and Extrahepatic Microsomes/Hepatocytes

Metabolic stability assays are designed to evaluate the potential of a drug candidate to be metabolized by enzymes in the body. wuxiapptec.com This is a key early measured parameter in drug discovery, typically using hepatocytes or hepatic microsomes supplemented with NADPH. nih.gov Metabolic stability is defined as the percentage of parent compound lost over time in the presence of a metabolically active test system. springernature.com The liver is the primary site of drug metabolism, where drugs undergo phase I and phase II metabolism. wuxiapptec.com However, extrahepatic metabolism in tissues like the lungs, kidneys, intestines, and skin can also contribute significantly to drug disposition. wuxiapptec.com

In vitro metabolic stability assays, utilizing systems such as liver microsomes, S9 fractions, and hepatocytes from various species (including mouse, rat, monkey, mini pig, and dog), are essential in DMPK research for predicting a compound's in vivo behavior. springernature.comnuvisan.com Hepatocyte stability tests use liver cells to provide a more realistic assessment of drug metabolism, while microsomal stability tests use purified liver cell parts and are simpler and faster. wuxiapptec.com The conversion rate of compounds in the biological matrix can be measured by incubating compounds with a specific biological matrix, such as liver microsomes and hepatocytes. wuxiapptec.com In vitro kinetic parameters, including metabolic rate and intrinsic clearance, can be measured, and relevant models can further predict in vivo clearance. wuxiapptec.com Compounds with functional groups like esters, amides, lactones, lactams, carbamides, sulphonamides, and peptic mimetics tend to be more susceptible to hydrolysis in plasma. evotec.com

Cytochrome P450 (CYP) Enzyme Inhibition and Induction Profiling

Cytochrome P450 (CYP) enzymes represent the most important enzyme system catalyzing the phase 1 metabolism of pharmaceuticals and other xenobiotics. nih.gov Evaluating the enzyme-mediated drug-drug interaction (DDI) potential of an investigational new drug involves identifying the principal routes of the drug's elimination, estimating the contribution of enzymes to the drug's disposition, and characterizing the effect of the drug on enzymes. wuxiapptec.com

In vitro assays are used to assess the inhibition and induction of CYP enzymes. nih.govwuxiapptec.com These assays typically cover major CYP isoforms, including CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A. wuxiapptec.com Inhibition studies determine if a compound can inhibit these enzymes, which is important for establishing its DDI potential. evotec.com Induction studies assess whether a compound can increase the activity or expression of CYP enzymes. wuxiapptec.com

Transporter Interaction Studies (e.g., MRP2, MDR1)

Membrane drug transporter proteins are determinants of drug disposition in the body, potentially affecting absorption, distribution, pharmacokinetics, drug-drug interactions, and safety profiles. sigmaaldrich.compsu.edu Efflux transporters, such as MDR1 (P-glycoprotein, P-gp, ABCB1) and MRP2 (ABCC2), are localized to barrier tissues like the intestine, liver, kidney, blood-brain barrier, and placenta, where they efflux a wide range of xenobiotics. sigmaaldrich.compsu.edunih.gov In the intestine, interactions with efflux transporters can lead to poor absorption and low oral bioavailability as the drug is pumped back into the intestinal lumen. sigmaaldrich.com

In vitro transporter assays, often utilizing cell lines overexpressing specific transporters like MDCKII cells modified to express MDR1 or BCRP, are used to identify drug candidates as substrates or inhibitors of these efflux pumps. medtechbcn.com These studies are essential for assessing and ranking drug candidates, predicting in vivo drug behavior, and understanding mechanisms influencing drug disposition. medtechbcn.com Regulatory guidelines for drug interaction studies recommend assessing transporter-mediated transport for compounds where efflux transporters influence ADME. medtechbcn.com

In Vivo Preclinical Pharmacokinetics of this compound in Animal Models

In vivo preclinical PK studies in animal models are crucial for understanding the absorption, distribution, metabolism, and excretion of a drug candidate in a living system. biotechfarm.co.il These studies provide valuable insights into the characteristic nature of new chemical entities. aurigeneservices.com Animal models like rats, mice, and dogs are commonly used. aurigeneservices.combiotechfarm.co.il These studies help to determine pharmacokinetic parameters such as area under the curve (AUC), drug clearance, half-life, volume of distribution, maximum concentration (Cmax), and minimum concentration (Cmin) over time. aurigeneservices.com

In vivo assessments in appropriate animal models, when combined with in vitro systems, can help verify the in vivo relevance of in vitro animal-based results and substantiate the extrapolation of in vitro human data to clinical outcomes. nih.gov A key consideration for selecting an animal model is based on broad similarities to humans in important physiological and biochemical parameters governing ADME processes. eupati.eunih.gov

While specific detailed research findings or data tables for this compound regarding its preclinical ADME and PK studies in non-human models were not extensively available in the search results, the principles and methods applied to such studies for novel compounds were described. For instance, preclinical PK, distribution, metabolism, and excretion properties have been characterized for other compounds like disitamab vedotin in rats and tumor-bearing mice. nih.gov These studies involved tracking the compound and its metabolites in blood, various tissues, and excreta to understand their fate in the body. nih.gov

Absorption and Bioavailability Determination

Evaluation of absorption and bioavailability determines the extent to which an administered compound reaches the systemic circulation. Preclinical studies often involve administering the compound via different routes to relevant non-human species and measuring its concentration in plasma over time. While specific in vivo absorption and bioavailability data for this compound in non-human models were not detailed in the consulted literature, predicted ADMET properties can offer initial insights into its potential absorption characteristics.

Tissue Distribution and Accumulation Profiles

Tissue distribution studies investigate how a compound is distributed among various tissues and organs following administration. This provides information on potential sites of action, accumulation, or elimination. While detailed experimental tissue distribution and accumulation profiles for this compound in non-human models were not found in the available literature, predicted ADMET properties can sometimes offer preliminary indications of distribution patterns. General preclinical ADME studies often involve the use of radiolabeled compounds to track distribution in different tissues over time nuvisan.com.

Metabolite Identification and Profiling in Biological Matrices

Metabolism is a primary process by which the body transforms compounds into metabolites. Metabolite identification and profiling in biological matrices (such as plasma, urine, and feces) from non-human studies are crucial for understanding the metabolic fate of the parent compound and identifying potential active or inactive metabolites. The predicted ADMET information for this compound indicates that it is a predicted substrate for CYP450 2C9 waocp.org. This suggests that biotransformation via this enzyme is likely to occur, leading to the formation of metabolites. However, specific details regarding the structures of these metabolites or their relative abundance in biological matrices from non-human models were not provided in the consulted sources. Metabolite identification typically employs analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) to separate and identify metabolic products chemrxiv.orgevotec.com.

Structure Activity Relationship Sar Investigations of Ads 103317 and Analogues

Identification of Key Pharmacophoric Elements within ADS-103317

The identification of key pharmacophoric elements within a molecule like this compound typically involves analyzing its three-dimensional structure and identifying features crucial for binding to its biological target. These features can include hydrogen bond donors and acceptors, hydrophobic centers, and charged regions nih.gov. While this compound was identified as similar to Afatinib waocp.org, an EGFR inhibitor, specific studies detailing the pharmacophoric elements of this compound responsible for its predicted activity were not found in the available sources. General pharmacophore modeling involves defining the spatial arrangement of these features nih.gov.

Rational Design and Synthesis of this compound Derivatives for Enhanced Biological Activity

Rational design and synthesis of derivatives involve modifying the core structure of a compound to improve its potency, selectivity, or other desirable properties. This process is guided by SAR information. Due to the limited specific SAR data available for this compound, detailed information on the rational design and synthesis of its specific derivatives aimed at enhancing biological activity was not found.

Impact of Substituent Modifications on Target Engagement

The impact of substituent modifications on target engagement is a critical aspect of SAR studies. Different chemical groups (substituents) attached to the core structure of a molecule can influence its binding affinity and efficacy at the target site through steric, electronic, and lipophilic effects nih.govmdpi.com. Without specific studies on this compound derivatives, a detailed analysis of how substituent modifications affect its target engagement cannot be provided.

Stereochemical Considerations and Their Influence on Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can significantly influence its interaction with biological targets, as receptors and enzymes are often chiral acs.orgresearchgate.netresearchgate.netscispace.comdtic.mil. Different stereoisomers of a compound can exhibit vastly different activities. Specific information regarding the stereochemical considerations for this compound and how different stereoisomers might influence its activity was not found in the consulted literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish mathematical relationships between the structural properties of a series of compounds and their biological activity nih.govprotoqsar.comwikipedia.org. These models can be used to predict the activity of new, untested compounds protoqsar.comwikipedia.org.

Development of Predictive Models for Biological Potency

The development of predictive QSAR models for biological potency involves calculating molecular descriptors that capture various structural and physicochemical properties of the compounds nih.govprotoqsar.com. These descriptors are then correlated with observed biological activity data using statistical or machine learning techniques nih.govprotoqsar.comwikipedia.orgsddn.esjbclinpharm.org. While QSAR modeling is a widely used technique in drug discovery nih.govsddn.es, specific details on the development of predictive models for the biological potency of this compound or a series derived from it were not found.

Applicability Domain Analysis of QSAR Models

The applicability domain of a QSAR model defines the chemical space for which the model is expected to provide reliable predictions jbclinpharm.org. It is crucial to assess the applicability domain to avoid extrapolating predictions to compounds that are significantly different from those used to build the model. Information regarding the applicability domain analysis of any potential QSAR models developed for an this compound series was not found in the available sources.

Due to the lack of publicly available research data specifically detailing the investigation of the chemical compound "this compound" using the advanced methodologies outlined (Omics Technologies and Advanced Imaging Techniques), it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on this compound as requested.

Extensive searches for "this compound" in the context of transcriptomics, proteomics, metabolomics, fluorescence microscopy, and live-cell imaging did not yield specific research findings, data tables, or detailed information directly linking this compound to studies employing these techniques. While general information about these advanced methodologies is available jrhm.orgpsu.edufrontiersin.orghumanspecificresearch.orgla.govfluorofinder.comjabishriki.comuta.edunih.govimec-int.comnih.govgu.semoleculardevices.commit.edumetabolon.comnih.govnih.govcreative-proteomics.comnikon.comnih.govnanoporetech.comthehindubusinessline.comamp-pd.orgmdpi.combruker.comcreative-proteomics.comaicscan.comcreative-proteomics.comkarmanos.org, there is no specific information found regarding their application in the investigation of this compound.

Furthermore, a search for the PubChem CID of "this compound" did not return a direct result for this specific identifier. nih.govnih.gov

Therefore, generating content that strictly adheres to the provided outline and focuses solely on this compound and its investigation using the specified advanced methodologies, including detailed research findings and data tables, is not feasible with the currently available public information.

Without specific studies or data related to this compound and these advanced techniques, any generated content would be speculative and would not meet the requirement for scientific accuracy and reliance on diverse sources.

Advanced Methodologies in the Investigation of Ads 103317

Biochemical and Biophysical Characterization Techniques

Biochemical and biophysical techniques are essential tools in the investigation of small molecules and their interactions with biological targets. They provide crucial insights into binding thermodynamics, kinetics, stoichiometry, and structural details, which are fundamental for understanding a compound's mechanism of action and potential biological effects. Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), X-ray Crystallography, and Cryo-Electron Microscopy (Cryo-EM) are widely employed for these purposes. ccmb.res.intainstruments.comlabmanager.comnicoyalife.comreichertspr.comcreative-biostructure.com

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR)

Isothermal Titration Calorimetry (ITC) is a label-free technique used to directly measure the heat released or absorbed during a molecular binding event. tainstruments.comnicoyalife.comreichertspr.com By precisely measuring these heat changes upon incremental addition of a ligand to a solution containing the binding partner, ITC can simultaneously determine several key thermodynamic parameters in a single experiment, including the binding constant (Ka), enthalpy change (ΔH), entropy change (ΔS), and the stoichiometry (n) of the interaction. tainstruments.comnicoyalife.com These parameters provide a comprehensive thermodynamic profile of the binding interaction, offering insights into the driving forces behind complex formation. tainstruments.com ITC is performed in solution, which closely mimics physiological conditions. tainstruments.com

Surface Plasmon Resonance (SPR) is another powerful, label-free technique that provides real-time data on molecular interactions. labmanager.comnicoyalife.comreichertspr.comcreative-biostructure.com SPR measures changes in the refractive index near a sensor surface, which occur when molecules bind to a ligand immobilized on that surface. nicoyalife.comcreative-biostructure.com This allows for the determination of binding kinetics, specifically the association rate constant (ka or kon) and the dissociation rate constant (kd or koff). labmanager.comnicoyalife.com From these kinetic rates, the equilibrium dissociation constant (KD), a measure of binding affinity, can be calculated (KD = kd/ka). labmanager.com SPR is highly versatile and widely used for studying interactions between various biomolecules, including protein-small molecule, protein-protein, and protein-DNA interactions. labmanager.comcreative-biostructure.com It is considered a gold standard for real-time binding kinetics analysis. labmanager.comnicoyalife.comreichertspr.com

While both ITC and SPR provide valuable information about binding interactions, they offer complementary data. ITC excels in providing a complete thermodynamic profile and stoichiometry, while SPR is particularly strong in determining binding kinetics in real-time. tainstruments.comlabmanager.com

Based on the conducted searches, specific data from ITC or SPR experiments characterizing the binding of ADS-103317 to any biological target were not found in the public domain.

X-ray Crystallography and Cryo-Electron Microscopy of this compound-Target Complexes

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) are structural biology techniques used to determine the three-dimensional (3D) structures of molecules and molecular complexes at or near atomic resolution. ccmb.res.innicoyalife.comcreative-biostructure.com These techniques are invaluable for visualizing how a small molecule like this compound interacts with its target at a molecular level, revealing the specific residues involved in binding and the conformational changes that may occur upon complex formation.

X-ray Crystallography involves obtaining a high-quality crystal of the molecule or complex of interest. When an X-ray beam is directed at the crystal, the X-rays diffract in a pattern that is unique to the arrangement of atoms within the crystal. creative-biostructure.comunl.pt This diffraction pattern is then used to computationally reconstruct the 3D electron density map of the molecule, from which an atomic model can be built. creative-biostructure.comunl.pt Obtaining suitable crystals, particularly for complexes or flexible molecules, can be a significant challenge.

Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful alternative and complementary technique to X-ray crystallography, particularly for large, flexible, or difficult-to-crystallize complexes. ccmb.res.innicoyalife.com In Cryo-EM, the sample is rapidly frozen in a thin layer of amorphous ice, preserving the molecules in a near-native state. nicoyalife.comrcsb.org Electron micrographs of thousands or millions of individual particles in different orientations are captured. rcsb.org These 2D images are then computationally processed and combined to reconstruct a 3D density map of the molecule or complex. rcsb.org Recent advances in detector technology and image processing algorithms have significantly improved the resolution achievable with single-particle Cryo-EM, enabling the determination of structures at atomic or near-atomic resolution. dntb.gov.uarcsb.org

Determining the co-crystal structure (by X-ray crystallography) or the Cryo-EM structure of this compound in complex with its biological target would provide definitive information about the binding pose, interaction interfaces, and the structural basis for its activity. This structural information is critical for structure-based drug design and optimization.

Based on the conducted searches, specific structural data obtained from X-ray crystallography or Cryo-EM of this compound, either alone or in complex with a target, were not found in the public domain. While some search results mentioned these techniques in general or in the context of other compounds or complexes whiterose.ac.uksmcbs.pldntb.gov.uaebi.ac.ukdtic.milresearchgate.netebi.ac.ukresearchgate.net, none provided specific structural information for this compound.

Broader Scientific Implications and Future Research Directions for Ads 103317

Contribution of ADS-103317 Research to Fundamental Biological Understanding

Research into compounds like this compound, which are predicted to target the EGFR signaling pathway, contributes significantly to our fundamental understanding of cellular processes. The EGFR signaling network is a cornerstone of cell biology, governing critical functions such as proliferation, differentiation, survival, and migration. By studying the effects of specific inhibitors, researchers can dissect the intricate downstream signaling cascades, including the MAPK and PI3K/Akt pathways, and their roles in both normal physiology and disease states.

The exploration of Afatinib-like compounds, such as this compound, can further illuminate the complexities of the ErbB family of receptors. Afatinib is known to irreversibly inhibit not only EGFR but also other members of the ErbB family, such as HER2 and HER4. mdpi.comresearchgate.net Investigating the specific inhibitory profile of this compound could reveal novel insights into the roles of these different receptor homo- and heterodimers in various biological contexts. This line of inquiry can enhance our comprehension of signaling pathway crosstalk and the mechanisms by which cells integrate multiple extracellular signals.

Potential of this compound as a Chemical Probe for Dissecting Biological Pathways

A significant area of potential for this compound lies in its application as a chemical probe. Chemical probes are small molecules used to study biological systems by selectively interacting with a specific protein or pathway. Given its predicted specificity for EGFR, this compound could be developed into a tool to investigate the temporal and spatial dynamics of EGFR signaling with high precision.

Recent advancements have seen the development of EGFR-TKI-based probes for visualizing EGFR activity in living cells and even in tumor tissues. nih.govnih.gov These probes, often based on the 4-anilinoquinazoline scaffold common to many EGFR inhibitors including Afatinib, can be modified with fluorophores or other tags. nih.gov An appropriately modified version of this compound could be employed to:

Visualize EGFR activation: Track the localization and activity of EGFR in real-time in response to various stimuli.

Profile active EGFR in tumors: Help in assessing the level of EGFR activation in patient-derived samples, potentially correlating with treatment response. nih.gov

Identify novel binding partners: Be used in affinity-based proteomics to pull down and identify new proteins that interact with the EGFR signaling complex.

The development of such probes from compounds like this compound would provide invaluable tools for basic research and could have translational applications in diagnostics and patient stratification.

Unexplored Avenues for Structural Optimization and Mechanistic Elucidation of this compound

The chemical scaffold of this compound, being similar to Afatinib, presents a fertile ground for structural optimization. The evolution of EGFR inhibitors from first to fourth generation has been driven by the need to overcome acquired resistance, a major clinical challenge. niscpr.res.innih.gov Future research on this compound could explore modifications to:

Target resistance mutations: The emergence of mutations like T790M and C797S in the EGFR kinase domain renders earlier generation inhibitors ineffective. niscpr.res.intandfonline.com Structural modifications to this compound could be designed to effectively inhibit these mutant forms of EGFR.

Enhance selectivity: While targeting multiple ErbB family members can be advantageous, in some contexts, a more selective inhibitor might be desirable to minimize off-target effects. Fine-tuning the structure of this compound could modulate its selectivity profile.

Improve pharmacokinetic properties: Optimization of metabolic stability, bioavailability, and other ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties is crucial for the development of any drug candidate.

Mechanistically, a key feature of second-generation inhibitors like Afatinib is their irreversible binding to a cysteine residue in the ATP-binding pocket of EGFR. mdpi.com A crucial area of investigation for this compound would be to confirm if it also acts as an irreversible inhibitor and to elucidate the kinetics and structural basis of this interaction. Understanding the precise binding mode and covalent bond formation is critical for rational drug design and the development of more potent and selective inhibitors.

Challenges and Opportunities in the Preclinical Development of this compound-like Compounds

The preclinical development of EGFR inhibitors, including compounds like this compound, faces several challenges and offers significant opportunities.

Challenges:

Acquired Resistance: As seen with existing EGFR inhibitors, cancer cells can develop resistance through various mechanisms, including secondary mutations in the target protein and activation of bypass signaling pathways. tandfonline.comnih.gov Preclinical models that accurately recapitulate these resistance mechanisms are essential for testing the efficacy of new compounds.

Tumor Heterogeneity: Tumors are often composed of a heterogeneous population of cells, some of which may be intrinsically resistant to EGFR inhibition. This can lead to incomplete tumor regression and eventual relapse.

Toxicity: Inhibition of wild-type EGFR in healthy tissues can lead to dose-limiting toxicities, such as skin rash and diarrhea. frontiersin.org Balancing on-target efficacy with an acceptable safety profile is a major hurdle.

Opportunities:

Next-Generation Inhibitors: There is a continuing need for inhibitors that can overcome known resistance mutations and potentially prevent the emergence of new ones. niscpr.res.in

Combination Therapies: Combining EGFR inhibitors with other targeted agents or chemotherapies has shown promise in overcoming resistance and enhancing therapeutic efficacy. nih.govoncotarget.com Preclinical studies could explore synergistic combinations with this compound.

Novel Drug Delivery Systems: Advanced drug delivery strategies could be employed to enhance the therapeutic index of this compound-like compounds by increasing their concentration at the tumor site while minimizing systemic exposure.

Table of Predicted Bioactivity for this compound and Similar Compounds

Compound NamePubChem IDPredicted Bioactivity Score
This compound 44418007Data not available in provided context
Afatinib 10184653Potent inhibitor of ErbB family
Gefitinib 123631First-generation EGFR inhibitor
Erlotinib 176870First-generation EGFR inhibitor
Osimertinib 71496456Third-generation EGFR inhibitor

Q & A

Q. What are the established protocols for synthesizing ADS-103317, and how can researchers ensure reproducibility?

Answer: Synthesis protocols for this compound should include step-by-step procedures for precursor selection, reaction conditions (e.g., temperature, catalysts), and purification methods (e.g., chromatography). Reproducibility requires documenting batch-specific variables (e.g., solvent purity, equipment calibration) and validating outcomes via techniques like NMR, HPLC, or mass spectrometry. Refer to standardized experimental sections in chemistry journals for templates on detailing synthesis .

Q. How should researchers design preliminary in vitro assays to evaluate the biological activity of this compound?

Answer: Begin with cell-based viability assays (e.g., MTT or ATP luminescence) using relevant cell lines. Include positive and negative controls, and define metrics like IC₅₀. Optimize dose ranges based on solubility studies. For mechanistic insights, pair these with Western blotting or qPCR to assess target protein/gene expression .

Q. What are the key physicochemical properties of this compound that must be characterized prior to in vivo studies?

Answer: Essential properties include solubility (aqueous and lipid), stability under physiological conditions (pH, temperature), partition coefficient (logP), and plasma protein binding. Use techniques like differential scanning calorimetry (DSC) for thermal stability and LC-MS for degradation profiling .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s pharmacokinetic data across different animal models?

Answer: Analyze interspecies metabolic differences (e.g., cytochrome P450 activity) using liver microsome assays. Validate findings with isotopic labeling or mass spectrometry to track metabolite formation. Cross-reference in silico pharmacokinetic models (e.g., PBPK) to identify species-specific absorption barriers .

Q. What methodological strategies are recommended for isolating this compound’s mechanism of action when off-target effects are observed?

Answer: Employ CRISPR-based gene knockout or siRNA silencing of suspected off-target pathways. Combine this with proteomic profiling (e.g., affinity purification mass spectrometry) to map interaction networks. Use competitive binding assays with known inhibitors to confirm specificity .

Q. How should researchers design a dose-response study for this compound to account for non-linear pharmacokinetics?

Answer: Implement adaptive trial designs with staggered dosing cohorts. Use Bayesian statistical models to adjust doses in real time based on interim PK/PD data. Include sparse sampling protocols to minimize animal use while capturing AUC and Cₘₐₓ variability .

Data Analysis and Interpretation

Q. What statistical approaches are optimal for analyzing high-throughput screening data involving this compound?

Answer: Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to mitigate Type I errors in large datasets. Use cluster analysis (hierarchical or k-means) to group compounds with similar activity profiles. Validate hits with orthogonal assays to reduce false positives .

Q. How can researchers address batch-to-batch variability in this compound synthesis during data normalization?

Answer: Include internal standards (e.g., stable isotope-labeled analogs) in each batch for LC-MS normalization. Apply ANOVA to quantify variability sources, and use mixed-effects models to adjust for batch effects in downstream analyses .

Ethical and Reproducibility Considerations

Q. What documentation standards are critical for ensuring this compound study reproducibility?

Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Publish raw spectra, chromatograms, and crystallography data in repositories like Zenodo.
  • Detail instrument settings (e.g., LC column type, MS ionization parameters) in supplementary materials.
  • Disclose synthesis lot numbers and storage conditions .

Q. How should researchers handle conflicting toxicity data between in vitro and in vivo models for this compound?

Answer: Reconcile discrepancies by testing metabolites (e.g., incubating hepatocytes with plasma from dosed animals). Use humanized mouse models or 3D organoids to bridge interspecies gaps. Apply Hill coefficient analysis to assess concentration-dependent toxicity thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.